5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-15-9-4-5-11-10(8-9)13-12(16-11)14-6-2-3-7-14;/h4-5,8H,2-3,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOGVRNZVOPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution of a halogenated benzo[d]thiazole derivative with pyrrolidine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride exhibits significant anti-inflammatory effects. It modulates pro-inflammatory cytokines such as TNF-α and IL-6 by interfering with NF-κB signaling pathways. Key findings include:
- Reduced Inflammatory Mediators : The compound has been shown to lower levels of TNF-α and IL-6 in various experimental models.
- Attenuated Paw Edema : In animal studies, it has demonstrated a decrease in swelling, indicating its efficacy in treating inflammatory conditions such as rheumatoid arthritis and colitis.
| Study Focus | Findings |
|---|---|
| Cytokine Modulation | Decreased TNF-α and IL-6 levels |
| Edema Reduction | Significant reduction in paw edema in animal models |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Anticancer Potential
Preliminary studies have indicated that this compound may exhibit anticancer properties. Research has focused on its ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
Effects on Anxiety Disorders
Recent studies have explored the compound's influence on neurobiological pathways related to anxiety disorders. Its mechanism may involve interaction with specific receptors or enzymes that are crucial for regulating mood and anxiety levels.
| Research Area | Potential Applications |
|---|---|
| Anxiety Disorders | Modulation of neurobiological pathways |
| Neurotransmitter Interaction | Binding affinity studies with receptors |
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound resulted in decreased inflammatory markers and improved clinical outcomes in conditions mimicking rheumatoid arthritis.
- Antimicrobial Efficacy : In vitro studies showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Neuropharmacological Investigation : A recent investigation into the effects of this compound on anxiety-like behavior in rodents revealed promising results, indicating its potential utility in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Benzo[d]thiazole Derivatives
Structural and Functional Differences
The table below compares key structural features and properties of the target compound with analogs from :
Key Observations:
- Substituent Diversity : The target compound’s pyrrolidine group (5-membered ring) contrasts with the piperazine (6-membered, two nitrogen atoms) in Compounds 8 and 10. Pyrrolidine’s lower basicity may reduce off-target interactions compared to piperazine derivatives .
- Electronic Effects : The 5-methoxy group (electron-donating) in the target compound could enhance aromatic π-stacking in receptor binding, whereas the 4-chlorophenyl group (electron-withdrawing) in Compound 8 may alter electron distribution and binding affinity .
- Salt Forms : Hydrochloride salts (Compounds 8, 10, and target) improve aqueous solubility, critical for bioavailability.
Biological Activity
5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is classified as a benzo[d]thiazole derivative. Its structural characteristics include:
- Methoxy Group : Located at the 5-position of the benzo[d]thiazole ring.
- Pyrrolidinyl Group : Attached at the 2-position, which may influence its biological activity.
The molecular formula for this compound is , and it is typically used in its hydrochloride salt form to enhance solubility in aqueous solutions, facilitating its use in various biological assays.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. Key findings include:
- Reduced Cytokine Levels : The compound effectively lowers levels of TNF-α and IL-6, which are critical mediators in inflammatory responses.
- Animal Model Studies : In experimental models, administration of this compound resulted in decreased paw edema, indicating a reduction in inflammation.
Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against various pathogens. Preliminary studies suggest it may be effective against both bacterial and fungal strains. Notable findings include:
- Bacterial Inhibition : In vitro tests have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for effective bacterial inhibition have been reported to range from 0.0039 to 0.025 mg/mL .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Studies indicate that it can induce cytotoxicity in various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 92.4 |
| Colon adenocarcinoma (CaCo-2) | 85.0 |
| Mouse embryo fibroblast (3T3-L1) | 78.0 |
These findings highlight its potential as a candidate for further development in cancer therapeutics .
The biological activity of this compound is thought to involve several mechanisms:
- NF-κB Pathway Inhibition : By suppressing NF-κB activation, the compound reduces inflammatory cytokine production.
- Direct Interaction with Pathogens : Its structural features may allow it to bind to critical receptors or enzymes in microbial cells, disrupting their function.
- Cytotoxicity Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Inflammatory Disease Models : A study conducted on animal models of rheumatoid arthritis demonstrated significant reductions in joint swelling and inflammatory markers following treatment with this compound.
- Cancer Cell Line Evaluations : Research involving various human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its role as a potential anticancer agent.
Q & A
Basic Synthesis Methodology
Q1: What are the standard synthetic routes for preparing 5-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride? A1: The synthesis typically involves:
- Step 1: Condensation of 2-aminobenzo[d]thiazole derivatives with pyrrolidine under nucleophilic substitution conditions. A base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) is used to facilitate displacement .
- Step 2: Methoxy group introduction via alkylation or demethylation-protection strategies. Microwave-assisted synthesis may improve yield and reduce reaction time compared to traditional thermal methods .
- Final Step: Salt formation with HCl in ethanol or ether to isolate the hydrochloride form, confirmed by titration and solubility analysis .
Structural Characterization
Q2: How is the molecular structure of this compound validated experimentally? A2: Key techniques include:
- 1H/13C NMR: To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine ring protons at δ 1.8–2.5 ppm) .
- Mass Spectrometry (HRMS): For molecular ion ([M+H]+) and fragmentation patterns matching theoretical calculations .
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the benzothiazole-pyrrolidine system .
Analytical Purity Assessment
Q3: What methods are recommended for assessing purity and detecting impurities? A3:
- HPLC with UV/Vis Detection: Use a C18 column, gradient elution (acetonitrile/water with 0.1% TFA), and monitor at 254 nm. Impurities <0.1% can be quantified .
- TLC Monitoring: Silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress and byproduct formation .
- Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Reaction Optimization
Q4: How can solvent and catalyst systems influence the yield of the pyrrolidine substitution step? A4:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine, while ethers (THF) may reduce side reactions. Solvent choice impacts reaction kinetics; DMF increases reaction rate by 30% compared to acetonitrile .
- Catalysts: NiCl₂(dppf) or Pd-based catalysts improve coupling efficiency in cross-reactions involving electron-withdrawing substituents. Yields range from 41–94% depending on substituent electronic effects .
Structure-Activity Relationship (SAR) Studies
Q5: What structural features of this compound correlate with its reported biological activity? A5:
- Methoxy Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeting applications (e.g., 5-HT receptor binding) .
- Pyrrolidine Ring: Conformational flexibility aids receptor interaction; N-methylation reduces metabolic degradation .
- Benzothiazole Core: Stabilizes π-π stacking with aromatic residues in enzyme active sites, as observed in kinase inhibition assays .
Impurity Profiling
Q6: How are process-related impurities identified and mitigated during synthesis? A6:
- Common Impurities: Unreacted 2-chlorobenzo[d]thiazole intermediates or over-alkylated byproducts.
- Mitigation Strategies:
- Chromatographic Purification: Preparative HPLC with reverse-phase columns to isolate the target compound .
- Reaction Quenching: Controlled addition of HCl during salt formation to prevent dimerization .
Biological Mechanism Elucidation
Q7: What experimental models are used to study this compound’s pharmacological mechanisms? A7:
- In Vitro:
- In Vivo: Pharmacokinetic profiling in rodent models to assess bioavailability and metabolite formation .
Data Contradiction Analysis
Q8: How should researchers address discrepancies in reported synthetic yields or biological activities? A8:
- Yield Variability: Likely due to differences in reaction scale, solvent purity, or catalyst batch. Reproduce protocols with strict control of moisture and oxygen levels .
- Biological Activity Conflicts: Consider cell line specificity (e.g., HeLa vs. HepG2) or assay conditions (e.g., serum-free vs. serum-containing media). Validate findings using orthogonal assays (e.g., Western blotting alongside viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
